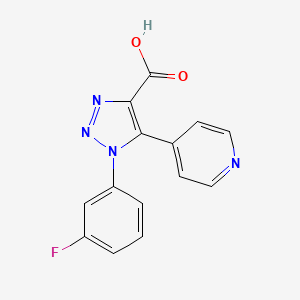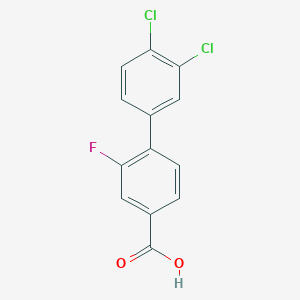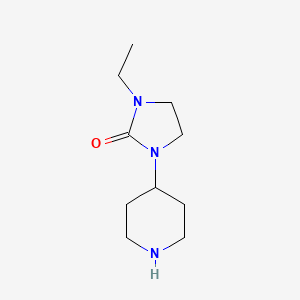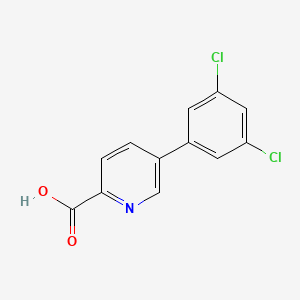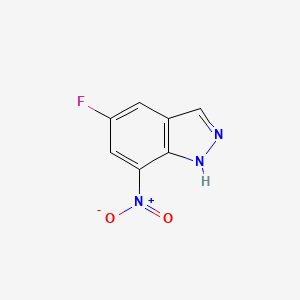
5-fluoro-7-nitro-1H-indazole
Overview
Description
5-fluoro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of fluorine and nitro groups in the 5 and 7 positions, respectively, enhances the compound’s reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
5-Fluoro-7-nitro 1H-indazole, like other indazole derivatives, is known to interact with various biological targets. The primary targets of this compound are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
The compound’s interaction with its targets involves inhibition, regulation, and/or modulation . By interacting with these kinases, 5-Fluoro-7-nitro 1H-indazole can influence their activity, leading to changes in cellular processes such as cell cycle progression and volume regulation .
Biochemical Pathways
Given its interaction with chk1, chk2, and sgk kinases, it is likely that it affects pathways related to cell cycle regulation and volume control
Result of Action
The molecular and cellular effects of 5-Fluoro-7-nitro 1H-indazole’s action are likely to be diverse, given its interaction with multiple targets. For instance, by inhibiting CHK1 and CHK2 kinases, the compound could potentially influence cell cycle progression, possibly leading to cell cycle arrest . This could have implications for the treatment of diseases such as cancer .
Biochemical Analysis
Biochemical Properties
5-Fluoro-7-nitro 1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 5-Fluoro-7-nitro 1H-indazole, have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is involved in the inflammatory response . Additionally, this compound may interact with protein kinases, influencing cell signaling pathways and modulating cellular responses .
Cellular Effects
The effects of 5-Fluoro-7-nitro 1H-indazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines, causing cell cycle arrest in the G0-G1 phase . This suggests that 5-Fluoro-7-nitro 1H-indazole may have potential as an anticancer agent by affecting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, 5-Fluoro-7-nitro 1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and altering gene expression. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, its binding to protein kinases can modulate phosphorylation events, impacting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-7-nitro 1H-indazole may change over time due to factors such as stability and degradation. Studies have shown that indazole derivatives can undergo degradation under certain conditions, which may influence their long-term effects on cellular function . It is essential to consider these temporal changes when evaluating the compound’s efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Fluoro-7-nitro 1H-indazole can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
5-Fluoro-7-nitro 1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-Fluoro-7-nitro 1H-indazole within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-Fluoro-7-nitro 1H-indazole can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the nucleus may influence gene expression, while its presence in the cytoplasm may affect signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-7-nitro-1H-indazole typically involves the nitration of 5-fluoroindazole. One common method includes the reaction of 5-fluoroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-7-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-Fluoro-7-amino 1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
5-fluoro-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Fluoroindazole:
5-Fluoroindazole: Lacks the nitro group, leading to different reactivity and uses.
Uniqueness
5-fluoro-7-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-fluoro-7-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZIDSQISFLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


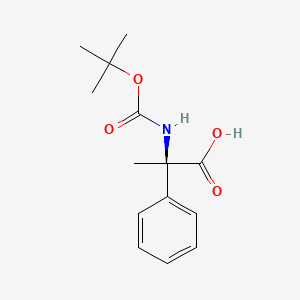
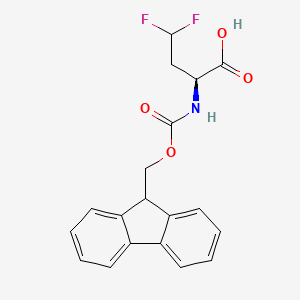
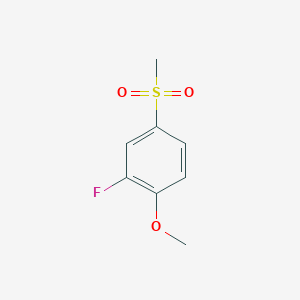

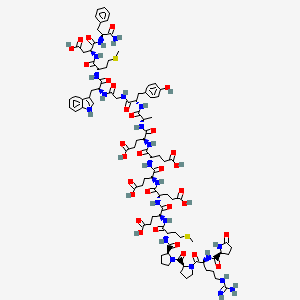


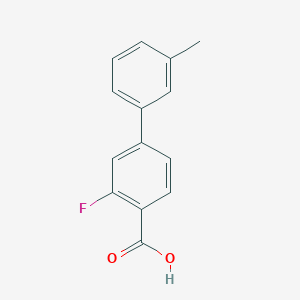
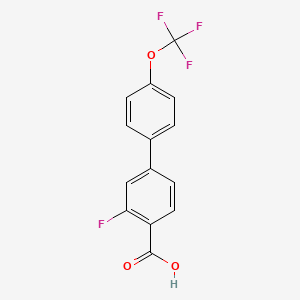
![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)
